molecular formula C19H18FN3O4S B11426547 Ethyl 3-(4-fluorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 3-(4-fluorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11426547
M. Wt: 403.4 g/mol
InChI Key: WFVBERWTOPDMEK-UHFFFAOYSA-N
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Description

ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE: is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropanamido group, and a thienopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane, diethyl ether, ethyl acetate, and hexane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: ETHYL 3-(4-FLUOROPHENYL)-5-(2-METHYLPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C19H18FN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)10(2)3)14(13)18(25)23(22-15)12-7-5-11(20)6-8-12/h5-10H,4H2,1-3H3,(H,21,24)

InChI Key

WFVBERWTOPDMEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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